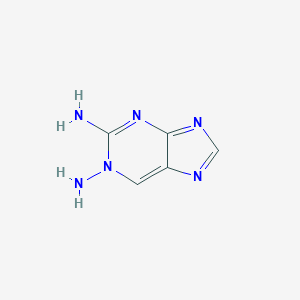
1H-Purine-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N6 and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Repair Mechanisms
Recent studies have highlighted the role of 2,6-diaminopurine in enhancing DNA repair mechanisms. Research indicates that substituting adenine with 2,6-diaminopurine significantly improves the repair of cyclobutane pyrimidine dimers (CPDs) under UV light exposure. This substitution allows for repair yields reaching up to 92%, showcasing its potential in prebiotic scenarios where UV-induced photodamage was prevalent . The excellent electron-donating properties of Dap facilitate effective self-repairing activity in nucleic acid strands, suggesting its critical role in the origins of life and the formation of functional RNA/DNA oligomers .
RNA Replication
In addition to DNA repair, 2,6-diaminopurine has been shown to increase the rate of nonenzymatic RNA replication. This property is particularly intriguing for researchers studying the origins of life and prebiotic chemistry, as it may provide insights into how early nucleic acids could have formed and replicated under primitive conditions .
Antiviral and Antitumor Activities
Purine derivatives, including 2,6-diaminopurine, are recognized for their biological activities such as antiviral and antitumor effects. The structural similarity of Dap to adenine allows it to interfere with nucleic acid metabolism in pathogens and cancer cells. Studies have demonstrated that purine analogs exhibit significant antimicrobial, antitumor, and antiproliferative activities . These properties make Dap a candidate for further development in antiviral therapies and cancer treatments.
Synthetic Pathways for Drug Development
The synthesis of purine derivatives has been a focus in medicinal chemistry due to their biological significance. Various synthetic methodologies have been developed to produce compounds like Dap efficiently. For instance, methods involving tetrazolopyrimidines and other precursors have been explored to streamline the synthesis process while maintaining high yields . These advancements are crucial for developing new drugs that target purine metabolism.
Synthetic Strategies
The preparation of 2,6-diaminopurine can be achieved through several synthetic routes:
- Hydrogenation of 6-chloraminopurine : A method involving the reduction of chlorinated precursors.
- Deamination Techniques : Utilizing deamination processes to convert other purines into Dap.
- Cyclocondensation Procedures : Employing condensation reactions with suitable precursors to form cyclic compounds .
These synthetic strategies are essential for producing sufficient quantities of Dap for experimental applications.
Photobiological Studies
A notable case study demonstrated that Dap enhances the photostability of DNA oligomers by facilitating the repair of UV-induced damage. The study utilized molecular dynamics simulations alongside experimental UV-irradiation techniques to analyze the efficacy of Dap in repairing damaged DNA trinucleotides . The findings suggest that incorporating Dap into nucleic acids could lead to more stable genetic materials under UV exposure.
Antiviral Research
Another significant study explored the antiviral potential of purine analogs derived from 2,6-diaminopurine against various viral infections. The research indicated that these analogs could inhibit viral replication by mimicking natural nucleotides, thus blocking essential metabolic pathways in viruses .
Propiedades
Número CAS |
104942-58-7 |
|---|---|
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
2-imino-7H-purin-1-amine |
InChI |
InChI=1S/C5H6N6/c6-5-10-4-3(1-11(5)7)8-2-9-4/h1-2H,7H2,(H2,6,8,9,10) |
Clave InChI |
OMXQCGKNMSNBFH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC(=N)N1N)N=CN2 |
SMILES isomérico |
C1=C2C(=NC=N2)N=C(N1N)N |
SMILES canónico |
C1=C2C(=NC=N2)N=C(N1N)N |
Sinónimos |
1H-Purine-1,2-diamine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















